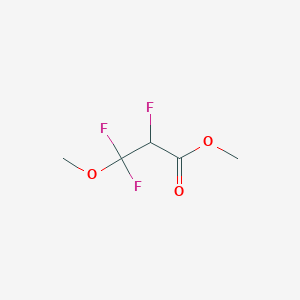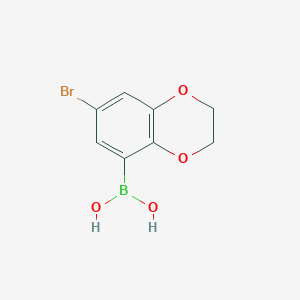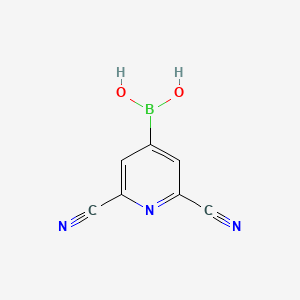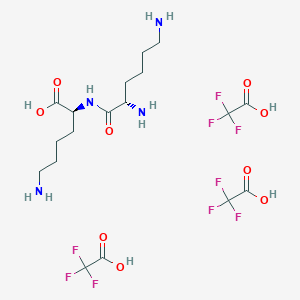
3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid, or 3C2COPBA, is an organic compound with a wide range of applications in scientific research. It is a crystalline solid that is 98% pure and has been used in various laboratory experiments to elucidate various biochemical and physiological processes.
科学的研究の応用
Synthesis and Cross-Coupling Reactions
3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid is utilized in the synthesis of complex heteroarylpyridines through Suzuki–Miyaura cross-coupling reactions. These reactions enable the creation of highly functionalized heteroarylpyridine derivatives, which are valuable in various chemical and pharmaceutical applications. For example, the reaction of dichloropyridyl boronic acids with amino-chloropyridines can yield compounds like 5H-pyrrolo[2,3-b:4,5-b']dipyridine, also known as 1,5-diazacarbazole, through sequential cross-coupling and intramolecular cyclisation reactions. This showcases the compound's role in forming complex molecular structures with potential biological activity (Smith et al., 2008).
Boronic Acid Catalysis
Boronic acids, including derivatives like 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid, are versatile molecules in chemistry known for their use in organic reactions, molecular recognition, and assembly. The catalytic properties of boronic acids enable highly enantioselective reactions, such as the aza-Michael addition of hydroxamic acids to quinone imine ketals. This reaction can be catalyzed by chiral boronic acids, leading to densely functionalized cyclohexanes, which are important in medicinal chemistry (Hashimoto et al., 2015).
Crystal Engineering
In crystal engineering, 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid derivatives can interact with chlorometallate to form salts with unique structural forms. These salts can assemble into one-, two-, and three-dimensional hydrogen bond networks, showcasing the potential of boronic acids in constructing novel crystalline materials with potential applications in catalysis, sensor design, and more (Yahsi et al., 2015).
Fundamental Reaction Analyses for Chemosensors
The reactivity of pyridinium boronic acids, akin to 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid, towards compounds like 4-isopropyltropolone in acidic solutions has been studied to understand the fundamental mechanisms that could be applied in designing effective organoboron-based chemosensors. These studies help in elucidating the influence of the boronic acid moiety's positive charge on its reactivity, which is crucial for the development of sensitive and selective chemical sensors (Iwatsuki et al., 2012).
Synthesis of Complex Molecules for Agrochemical Applications
Compounds containing the pyridine moiety, such as 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid, are often used in the synthesis of complex molecules with potential agrochemical applications. For example, the synthesis of intermediates for insecticides like tefluthrin demonstrates the role of such compounds in developing new solutions for pest control in agriculture (Liu et al., 2006).
作用機序
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the attached organic group) from boron to a transition metal, typically palladium . The transition metal acts as a catalyst, facilitating the formation of a new carbon-carbon bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific molecules synthesized.
Result of Action
The primary result of the action of 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of complex organic compounds. The specific molecular and cellular effects would depend on the compounds synthesized.
Action Environment
The action of 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the pH of the reaction environment, the presence of a suitable catalyst (typically palladium), and the temperature . Additionally, the compound’s stability may be affected by exposure to air or moisture .
特性
IUPAC Name |
(3-chloro-2-cyclohexyloxypyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c13-10-9(12(15)16)6-7-14-11(10)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRARJIQQFDZYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OC2CCCCC2)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

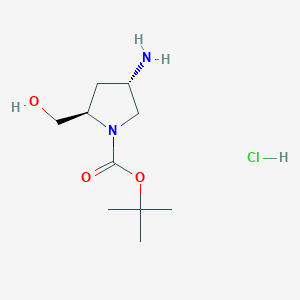



![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)
